molecular formula C13H10F3NO B2788508 4-Phenoxy-2-(trifluoromethyl)aniline CAS No. 106877-21-8

4-Phenoxy-2-(trifluoromethyl)aniline

Cat. No.: B2788508
CAS No.: 106877-21-8
M. Wt: 253.224
InChI Key: CWKQMUBTZIPBLG-UHFFFAOYSA-N
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Description

4-Phenoxy-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H10F3NO It is characterized by the presence of a phenoxy group and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2-(trifluoromethyl)aniline typically involves the reaction of 4-phenoxyaniline with trifluoromethylating agents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of a boronic acid derivative with an aryl halide . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

4-Phenoxy-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The phenoxy group may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

    4-(Trifluoromethyl)aniline: Similar in structure but lacks the phenoxy group.

    4-Phenoxyaniline: Similar but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)phenol: Contains the trifluoromethyl group but has a hydroxyl group instead of an amine group.

Uniqueness: The combination of these functional groups can enhance the compound’s reactivity, stability, and binding affinity for specific molecular targets, making it valuable in various fields of research and industry .

Properties

IUPAC Name

4-phenoxy-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-8-10(6-7-12(11)17)18-9-4-2-1-3-5-9/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKQMUBTZIPBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-21-8
Record name 4-phenoxy-2-(trifluoromethyl)aniline
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